molecular formula C28H29N3O3S B2372619 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866843-34-7

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2372619
CAS No.: 866843-34-7
M. Wt: 487.62
InChI Key: KARSLCISBYXXFL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a quinoline-based compound featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and a piperazine ring at position 4 substituted with a 2,5-dimethylphenyl group. The benzenesulfonyl group may enhance metabolic stability and solubility, while the 6-methoxyquinoline core could influence π-π stacking interactions with biological targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-20-9-10-21(2)26(17-20)30-13-15-31(16-14-30)28-24-18-22(34-3)11-12-25(24)29-19-27(28)35(32,33)23-7-5-4-6-8-23/h4-12,17-19H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSLCISBYXXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the piperazine and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Compound 22 (N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide)

  • Structural Similarities : Shares the 4-(2,5-dimethylphenyl)piperazine moiety with the target compound.
  • Key Differences: Replaces the quinoline core with a pyridine ring and incorporates a 4-chlorophenylcarbamoyl sulfonamide group instead of a benzenesulfonyl substituent .
  • Synthesis : Synthesized via reaction of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (65% yield, m.p. 164–168°C) .

5-HT1A Receptor Ligands from Coumarin Derivatives

  • Example : 6-Acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one
  • Structural Overlap : Features a 4-arylpiperazine (3-methoxyphenyl) linked to a coumarin scaffold.
  • Key Differences: The coumarin core and butoxy spacer differ from the quinoline-benzenesulfonyl system.
  • Activity : Demonstrated high affinity for 5-HT1A receptors, suggesting that the 2,5-dimethylphenylpiperazine group in the target compound may similarly target serotonin pathways .

Sulfonamide and Benzenesulfonyl Derivatives

Compound 20 (4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide)

  • Structural Parallels : Contains a sulfonamide group and a piperazine ring (3,4-dichlorophenyl-substituted).
  • Key Differences : Uses a pyridine scaffold and dichlorophenylpiperazine, which may increase hydrophobicity compared to the target compound’s 2,5-dimethylphenyl group .
  • Synthesis : Higher yield (80%) and melting point (177–180°C) compared to Compound 22, possibly due to less steric hindrance from the dichlorophenyl group .

4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide

  • Relevance : Highlights sulfonamide diversity in medicinal chemistry.
  • Key Differences: Incorporates a thiazole ring and piperidine-carbonyl linker, diverging from the quinoline-piperazine architecture .

Key Observations :

  • The 2,5-dimethylphenylpiperazine group is synthetically accessible but may require optimization for yield, as seen in Compound 22 (65%) versus broader ranges in coumarin derivatives .

Pharmacological Implications

  • Receptor Targeting: The 2,5-dimethylphenylpiperazine group is structurally analogous to ligands targeting 5-HT1A receptors (e.g., coumarin derivatives in ). However, the quinoline-benzenesulfonyl system may confer distinct selectivity due to its larger aromatic surface area.
  • Metabolic Stability : The benzenesulfonyl group in the target compound could reduce cytochrome P450-mediated metabolism compared to pyridine- or coumarin-based analogues.

Biological Activity

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields of research.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which is further substituted with a 2,5-dimethylphenyl group. The structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H28N3O3S
  • Molecular Weight : 440.56 g/mol

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H28N3O3S
Molecular Weight440.56 g/mol

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. The mechanism of action may involve:

  • Inhibition of Cell Proliferation : Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines by disrupting cell cycle progression.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

The benzenesulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess:

  • Bactericidal Effects : It could inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar quinoline derivatives. The results indicated that these compounds exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and A549), with IC50 values in the low micromolar range.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The tested compounds demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzenesulfonamide structure could enhance potency.

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